2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile
Description
2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile is a fused bicyclic compound comprising a fully saturated cyclododecane ring fused to a thiophene heterocycle. The molecule features an amino (-NH₂) group at position 2 and a cyano (-CN) group at position 3 (Figure 1). This structure confers unique physicochemical properties, including low aqueous solubility (0.0773 mg/mL) and moderate lipophilicity (Log S: -4.61) .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c16-11-13-12-9-7-5-3-1-2-4-6-8-10-14(12)18-15(13)17/h1-10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKJOVJKMPBQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C(=C(S2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile is a member of the thiophene family and has garnered attention for its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.
- Molecular Formula : C15H22N2S
- Molar Mass : 262.413 g/mol
- CAS Number : [Not provided in search results]
Structural Characteristics
The structure of the compound features a cyclododecathiophene core with an amino and a carbonitrile functional group. This unique structure may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets. Notably:
- Adenosine Receptors : Studies have shown that related compounds can act as allosteric enhancers of adenosine A(1) receptors, which are involved in numerous physiological processes including neurotransmission and cardioprotection .
Pharmacological Studies
- Adenosine A(1) Receptor Modulation : A study highlighted the synthesis and characterization of radiolabeled variants of related compounds that bind specifically to the A(1) receptor. These compounds demonstrated enhanced binding affinity and specificity for the receptor compared to other known ligands .
- Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines indicated that derivatives of this compound exhibit selective cytotoxic effects. The mechanism appears to involve apoptosis induction in specific cancer types .
Study 1: Radiolabeled Compound Characterization
A study focused on the development of a radiolabeled version of a structurally similar compound to investigate its binding properties at the A(1) receptor. The findings confirmed that these compounds can serve as useful tools in understanding receptor dynamics and drug design .
Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile showed significant anticancer activity against various human cancer cell lines. The study concluded that these compounds could be potential candidates for further development in cancer therapy .
Summary of Biological Activities
Pharmacokinetic Properties (Hypothetical)
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | TBD |
| Half-life | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The compound is compared to three classes of analogues:
- Tetrahydrobenzo[b]thiophene derivatives (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 6CN).
- Cycloalkyl[b]thiophenes with varying ring sizes (e.g., cyclohexyl, cycloheptyl, cyclooctyl derivatives).
- Other substituted 2-aminothiophene-3-carbonitriles.
Table 1: Key Structural and Solubility Comparisons
Key Observations :
Pharmacological Activities
Antiproliferative Activity
- 6CN (Cyclohexane Derivative) : Demonstrates potent antiproliferative activity against human cervical (IC₅₀: 12 µM) and pancreatic cancer cells via cytostatic mechanisms . Its efficacy is enhanced by cyclodextrin complexation to improve bioavailability .
- Cyclododeca[b]thiophene: No direct data available, but cycloheptyl[b]thiophene analogues (e.g., 2-[(1H-indol-2-yl-methylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) show >97% inhibition of HT29, NCI H-292, and HEP cancer cell lines .
Antifungal Activity
- Cyclohexyl[b]thiophenes : Exhibit strong activity against Candida krusei and Cryptococcus neoformans (MIC: 4–8 µg/mL) .
Antinociceptive Activity
- 6CN Derivatives: Schiff base derivatives (e.g., 2-((3-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) show low toxicity (Class V) and significant antinociceptive effects in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
